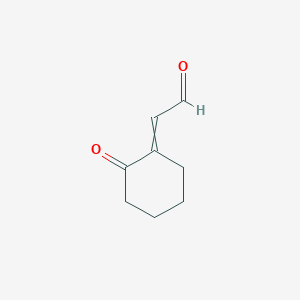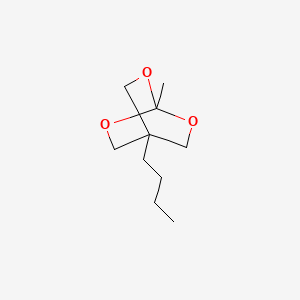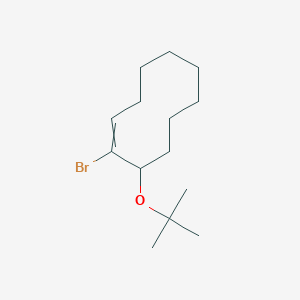
Thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester is an organic compound with the molecular formula C10H11NS It is a derivative of thiocyanic acid, where the hydrogen atom is replaced by a 1-methyl-1-phenyl-1,2-ethanediyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester typically involves the reaction of thiocyanic acid with 1-methyl-1-phenyl-1,2-ethanediyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent oxidation of the thiocyanic acid.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to a thiol group.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or ethanol can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Corresponding amines or alcohol derivatives.
Applications De Recherche Scientifique
Thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester involves its interaction with various molecular targets. The thiocyanate group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiocyanic acid, phenylmethyl ester: Similar structure but with a phenylmethyl group instead of a 1-methyl-1-phenyl-1,2-ethanediyl group.
Thiocyanic acid, benzyl ester: Contains a benzyl group instead of a 1-methyl-1-phenyl-1,2-ethanediyl group.
Uniqueness
Thiocyanic acid, 1-methyl-1-phenyl-1,2-ethanediyl ester is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other thiocyanate esters. This uniqueness makes it valuable in specialized applications where specific reactivity is required.
Propriétés
Numéro CAS |
60212-11-5 |
|---|---|
Formule moléculaire |
C11H10N2S2 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
(2-phenyl-1-thiocyanatopropan-2-yl) thiocyanate |
InChI |
InChI=1S/C11H10N2S2/c1-11(15-9-13,7-14-8-12)10-5-3-2-4-6-10/h2-6H,7H2,1H3 |
Clé InChI |
OIHTZJIJJISPJL-UHFFFAOYSA-N |
SMILES canonique |
CC(CSC#N)(C1=CC=CC=C1)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)




![1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine](/img/structure/B14597227.png)
![3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14597232.png)
![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)

![[(2R,4R)-4-Phenyloxetan-2-yl]methanol](/img/structure/B14597238.png)
![1-Propanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14597240.png)
![1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14597242.png)
![(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14597249.png)
